2-(Ethylamino)-6-methylnicotinaldehyde

Description

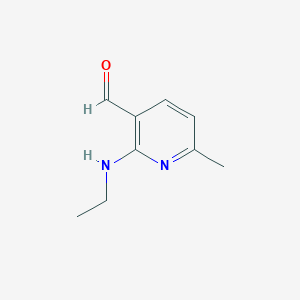

2-(Ethylamino)-6-methylnicotinaldehyde (CAS: Not explicitly provided in evidence) is a nicotinamide derivative featuring an ethylamino group at the 2-position and a methyl group at the 6-position of the pyridine ring. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(ethylamino)-6-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H12N2O/c1-3-10-9-8(6-12)5-4-7(2)11-9/h4-6H,3H2,1-2H3,(H,10,11) |

InChI Key |

OTUSEDWRYGUXDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=N1)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylamino)-6-methylnicotinaldehyde typically involves the reaction of 6-methylnicotinaldehyde with ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(Ethylamino)-6-methylnicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Substitution: It can participate in substitution reactions, where the ethylamino or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

Research indicates that 2-(Ethylamino)-6-methylnicotinaldehyde exhibits significant biological activity, including potential antimicrobial and anticancer properties. Studies have shown that the compound can interact with specific molecular targets within cells, potentially inhibiting the activity of certain enzymes involved in metabolic pathways.

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial activity of this compound against multi-drug resistant strains, the compound demonstrated notable inhibitory effects. The results indicated that it not only inhibited microbial growth but also exhibited synergy when combined with conventional antibiotics.

Case Study: Anticancer Properties

Another study focused on the effects of this compound on MCF-7 breast cancer cells. Treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis, as evidenced by increased caspase activity. These findings suggest its potential as an anticancer agent.

Potential Therapeutic Applications

The structural features of this compound make it a candidate for various therapeutic applications:

- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells, it is being explored for its potential use in oncology.

- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a promising candidate for developing new antibiotics.

- Neurological Disorders : Preliminary research suggests that compounds with similar structures may have neuroprotective effects, warranting further investigation into their use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Receptor Binding and Pharmacological Effects

- Complex Indole Derivatives (Compounds 10 and 11 in ): Exhibited α₁-, α₂-, and β₁-adrenoceptor binding, with antiarrhythmic and hypotensive effects. Substituents like methoxymethyl and methoxyphenoxy groups enhance receptor affinity but may reduce metabolic stability .

Biological Activity

2-(Ethylamino)-6-methylnicotinaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and the mechanisms through which it exerts its effects.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylnicotinaldehyde with ethylamine. The process can be optimized for yield and purity using various solvents and reaction conditions.

Antimicrobial Activity

Research indicates that derivatives of nicotinaldehyde compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related compounds showed minimum inhibitory concentrations (MICs) below 10 μM against Mycobacterium tuberculosis (Mtb) . This suggests a potential role in treating tuberculosis, possibly through mechanisms involving the reduction of nitro groups in similar compounds.

Cytotoxicity and Selectivity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. For instance, derivatives of nicotinaldehyde have been tested against various cancer cell lines, including gastric and ovarian cancers. Results indicated that these compounds could selectively inhibit cancer cell proliferation while exhibiting low toxicity to normal cells .

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For example, studies on related compounds have shown that they can modulate histamine receptors, which play vital roles in various physiological processes such as immune response and neurotransmission .

Case Studies

- Antituberculosis Activity : In a study focused on the synthesis of various nicotinaldehyde derivatives, it was found that certain modifications enhanced their activity against Mtb. The compound this compound was among those showing promising results .

- Cancer Cell Line Studies : A comprehensive evaluation of the cytotoxic effects of nicotinaldehyde derivatives demonstrated that this compound inhibited the growth of several cancer cell lines with IC50 values suggesting potent activity .

Data Summary

| Compound Name | MIC (μM) | IC50 (Cancer Cell Lines) | Cytotoxicity Level |

|---|---|---|---|

| This compound | <10 | Varies by cell line | Low |

| Related Nicotinaldehyde Derivative | <10 | Varies by cell line | Non-cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.